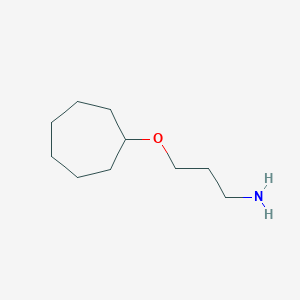

3-(Cycloheptyloxy)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-cycloheptyloxypropan-1-amine |

InChI |

InChI=1S/C10H21NO/c11-8-5-9-12-10-6-3-1-2-4-7-10/h10H,1-9,11H2 |

InChI Key |

VEUZONDQWHTGSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)OCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cycloheptyloxy Propan 1 Amine

Historical Development of Synthetic Routes to 3-(Cycloheptyloxy)propan-1-amine

Historically, the synthesis of ether amines like this compound has been rooted in fundamental reactions of organic chemistry. The Williamson ether synthesis, first reported in the 1850s, provided an early and straightforward method for forming the ether linkage. This would typically involve the reaction of a cycloheptyl halide with 3-aminopropanol or, more commonly, the reaction of cycloheptanol (B1583049) with a 3-halopropanamine derivative.

Another classical approach involves the cyanoethylation of cycloheptanol, a reaction that gained prominence in the mid-20th century. This method consists of the Michael addition of an alcohol to acrylonitrile (B1666552), followed by the reduction of the resulting nitrile to a primary amine. This two-step sequence has been a reliable method for the preparation of 3-alkoxypropan-1-amines.

The development of reductive amination techniques also provided a pathway to such compounds. Early methods often employed harsh reducing agents and conditions. The discovery of more selective hydride reagents in the mid-20th century, such as sodium borohydride, and later, specialized reagents like sodium cyanoborohydride, significantly improved the efficiency and functional group tolerance of this reaction, making it a more viable option for synthesizing amines like this compound from the corresponding aldehyde.

Contemporary Strategies for High-Yield and Selective Synthesis

Modern synthetic chemistry focuses on developing routes that are not only high-yielding but also highly selective and atom-economical. For this compound, contemporary strategies often refine the classical methods, employing milder reagents and catalytic systems to improve efficiency and reduce waste.

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two main synthetic strategies:

C-O Bond Disconnection (Ether Formation): Disconnecting the ether linkage leads back to cycloheptanol and a 3-aminopropanol derivative (or a synthon thereof). This suggests a Williamson ether synthesis or a related etherification reaction as the key bond-forming step.

C-N Bond Disconnection (Amine Formation): Disconnecting the carbon-nitrogen bond suggests a precursor aldehyde, 3-(cycloheptyloxy)propanal, which can be converted to the target amine via reductive amination. Alternatively, this disconnection can lead to a 3-(cycloheptyloxy)propyl halide or sulfonate and an ammonia (B1221849) equivalent.

These two primary disconnections form the basis of the most common and practical synthetic routes to this compound.

The formation of the cycloheptyl ether linkage is a critical step in one of the main synthetic pathways. The Williamson ether synthesis remains a widely used method, typically involving the deprotonation of cycloheptanol with a strong base to form the corresponding alkoxide, followed by reaction with a 3-halopropanamine derivative (e.g., 3-chloropropan-1-amine or a protected version).

A more contemporary and often higher-yielding approach involves the reaction of cycloheptanol with acrylonitrile in a Michael addition, followed by reduction. This two-step process avoids the need to handle potentially unstable 3-halopropanamines.

| Ether Formation Strategy | Reactants | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Cycloheptanol, 3-halopropanamine derivative | Strong base (e.g., NaH), aprotic solvent (e.g., THF, DMF) | Direct, one-step ether formation | Potential for side reactions (elimination), requires pre-functionalized amine |

| Cyanoethylation-Reduction | Cycloheptanol, Acrylonitrile | Base catalyst (e.g., NaOH, KOH), followed by reduction (e.g., H₂/Raney Ni, LiAlH₄) | High yields, readily available starting materials | Two-step process, use of toxic acrylonitrile and potent reducing agents |

The introduction of the primary amine group is the final key transformation in many synthetic routes to this compound.

Reductive Amination: This is a powerful and widely used method for forming C-N bonds. The synthesis would first require the preparation of 3-(cycloheptyloxy)propanal. This aldehyde can be synthesized by the oxidation of 3-(cycloheptyloxy)propan-1-ol. The subsequent reductive amination involves the reaction of the aldehyde with ammonia in the presence of a reducing agent. Modern protocols often favor mild and selective reducing agents like sodium triacetoxyborohydride (B8407120).

Nitrile Reduction: As mentioned in the previous section, the reduction of 3-(cycloheptyloxy)propionitrile, formed from the cyanoethylation of cycloheptanol, is a common method for installing the amine group. Catalytic hydrogenation over Raney nickel or reduction with lithium aluminum hydride are effective for this transformation.

From Epoxides: A plausible route involves the opening of a suitable epoxide with ammonia. For instance, reacting cycloheptanol with epichlorohydrin (B41342) would form 2-((cycloheptyloxy)methyl)oxirane. The subsequent reaction of this epoxide with ammonia would yield 1-(cycloheptyloxy)-3-aminopropan-2-ol, a related but different compound. To obtain the target compound, a different precursor would be needed, making this route less direct.

| Amine Installation Method | Precursor | Reagents | Advantages | Disadvantages |

| Reductive Amination | 3-(Cycloheptyloxy)propanal | Ammonia, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | High selectivity, mild conditions possible | Requires synthesis of the precursor aldehyde |

| Nitrile Reduction | 3-(Cycloheptyloxy)propionitrile | Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) | Efficient for converting nitriles | Use of strong reducing agents, nitrile precursor required |

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on sustainable manufacturing necessitates the development of synthetic routes that are environmentally benign and economically viable. Applying green chemistry principles to the synthesis of this compound involves moving away from classical methods toward more efficient catalytic processes. patsnap.comroyalsocietypublishing.org

Traditional amine synthesis, such as the Gabriel synthesis, often suffers from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. rsc.org In contrast, modern catalytic approaches offer higher efficiency and a reduced environmental footprint.

Key green strategies applicable to this synthesis include:

Catalytic Amination: A highly attractive green alternative is the direct amination of 3-(cycloheptyloxy)propan-1-ol. This can be achieved through "hydrogen borrowing" or dehydrative amination, where a catalyst facilitates the reaction with ammonia. rsc.org This method is highly atom-economical, producing water as the sole byproduct.

Reductive Amination: Another catalytic route is the reductive amination of 3-(cycloheptyloxy)propanal. This involves the in-situ formation of an imine followed by catalytic hydrogenation to yield the final amine.

Renewable Feedstocks: The sustainability of the entire process can be enhanced by sourcing the cycloheptanol starting material from renewable, bio-based feedstocks instead of traditional petrochemical sources. patsnap.com

Alternative Solvents and Energy: Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2 can significantly improve the safety and environmental profile of the synthesis. royalsocietypublishing.orgpatsnap.com Furthermore, process intensification techniques such as microwave or ultrasound-assisted synthesis can lead to shorter reaction times, lower energy consumption, and potentially higher yields compared to conventional heating methods. researchgate.net

Table 2: Comparison of Classical vs. Green Synthetic Routes

| Metric | Classical Route (e.g., Alkyl Halide) | Green Catalytic Route (e.g., Hydrogen Borrowing) |

| Primary Reactants | 3-chloro-1-(cycloheptyloxy)propane, Ammonia | 3-(cycloheptyloxy)propan-1-ol, Ammonia |

| Key Reagent | Stoichiometric | Catalytic (e.g., Ru, Ir based) |

| Primary Byproduct | Salt (e.g., NH₄Cl) | Water |

| Atom Economy | Low | High |

| Environmental Impact | High (waste generation) | Low (minimal waste) |

Process Chemistry and Scale-Up Investigations for this compound Production

Translating the synthesis of this compound from a laboratory procedure to large-scale industrial production requires careful consideration of process chemistry and chemical engineering principles. The primary goal is to develop a process that is safe, robust, cost-effective, and scalable.

Reactor Design and Process Flow: A potential industrial process could be modeled on established methods for producing analogous compounds like 3-methoxypropanamine. google.com This would likely involve a continuous process to maximize throughput and consistency.

Etherification: The initial formation of the cycloheptyl ether could be performed in a stirred-tank reactor.

Amination: For the key amination step, a fixed-bed catalytic reactor is highly suitable for a continuous, vapor-phase reaction. In this setup, a preheated mixture of the precursor alcohol (or aldehyde) and ammonia would be passed over a solid catalyst bed. google.com

Separation and Purification: The product stream exiting the reactor would be a mixture of the target amine, unreacted starting materials, water, and potential byproducts. This stream would first be cooled to separate the gaseous components (like excess ammonia and hydrogen) from the liquid phase. The unreacted gases can be recycled back into the reactor feed to improve efficiency. google.com The liquid phase would then undergo fractional distillation to isolate the pure this compound.

Optimization of Process Parameters: Scale-up requires rigorous optimization of several critical parameters to ensure high yield and purity. Drawing from analogous industrial processes, typical conditions would need to be fine-tuned. google.comgoogle.com

Table 3: Key Parameters for Hypothetical Industrial Scale-Up

| Process Stage | Parameter | Typical Range/Value | Purpose & Considerations |

| Catalytic Amination | Reactor Type | Fixed-Bed Continuous Reactor | Enables high throughput and efficient catalyst use. |

| Temperature | 150 - 200 °C | Balances reaction rate with catalyst stability and byproduct formation. | |

| Pressure | 0.2 - 1.0 MPa | Maintains reactants in the desired phase and influences reaction kinetics. | |

| Catalyst | Heterogeneous (e.g., supported metal) | Allows for easy separation from the product stream and regeneration. | |

| Reactant Molar Ratio | Excess Ammonia | Drives the reaction to completion and minimizes side reactions. | |

| Purification | Separation Technique | Gas-Liquid Separation, Fractional Distillation | Isolates product from recycled reactants and separates it from byproducts. |

| Process Control | Continuous monitoring of temperature, pressure, flow rates | Ensures process stability, safety, and consistent product quality. |

Process intensification techniques, such as the use of continuous flow microreactors, offer a modern approach to scale-up. patsnap.com These systems can provide superior control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and facilitate a more seamless transition from laboratory to production scale.

Chemical Reactivity and Derivatization Studies of 3 Cycloheptyloxy Propan 1 Amine

Reactions at the Primary Amine Functionality of 3-(Cycloheptyloxy)propan-1-amine

The primary amine group is a versatile functional handle for the derivatization of this compound, allowing for the formation of a wide array of new compounds with potentially altered physicochemical properties.

Nucleophilic Acylation and Sulfonylation Reactions

Primary amines readily undergo nucleophilic acylation when treated with acylating agents such as acid chlorides or acid anhydrides, yielding N-substituted amides. masterorganicchemistry.comyoutube.comchemguide.co.uk Similarly, reaction with sulfonyl chlorides affords sulfonamides. masterorganicchemistry.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. youtube.comnih.gov

For this compound, these reactions would proceed as follows:

Acylation: Reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding N-acetyl derivative, N-(3-(cycloheptyloxy)propyl)acetamide.

Sulfonylation: Treatment with a sulfonyl chloride, for instance, benzenesulfonyl chloride, under basic conditions would result in the formation of the sulfonamide, N-(3-(cycloheptyloxy)propyl)benzenesulfonamide. biosynth.com

These reactions are generally high-yielding and provide stable, crystalline products that are useful for characterization.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(3-(Cycloheptyloxy)propyl)acetamide | Acylation |

| This compound | Benzenesulfonyl chloride | N-(3-(Cycloheptyloxy)propyl)benzenesulfonamide | Sulfonylation |

Formation of Imines, Amides, and Ureas

The primary amine of this compound can participate in several condensation reactions to form imines, amides, and ureas.

Imines: Reaction with aldehydes or ketones under mildly acidic conditions (pH ~5) leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is reversible and involves the elimination of a water molecule. For example, reacting this compound with benzaldehyde (B42025) would produce N-(benzylidene)-3-(cycloheptyloxy)propan-1-amine.

Amides: While amides are typically formed via acylation with acid chlorides or anhydrides, direct condensation with carboxylic acids is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the dehydration. masterorganicchemistry.comnih.gov

Ureas: The reaction of this compound with an isocyanate will readily form a substituted urea. organic-chemistry.orgnih.gov For instance, treatment with phenyl isocyanate would yield 1-(3-(cycloheptyloxy)propyl)-3-phenylurea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene, followed by the addition of another amine, can be used to synthesize both symmetrical and unsymmetrical ureas. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Benzaldehyde | N-(Benzylidene)-3-(cycloheptyloxy)propan-1-amine | Imine Formation |

| This compound | Acetic Acid (with DCC) | N-(3-(Cycloheptyloxy)propyl)acetamide | Amide Formation |

| This compound | Phenyl isocyanate | 1-(3-(Cycloheptyloxy)propyl)-3-phenylurea | Urea Formation |

Alkylation and Reductive Amination Chemistry

The nitrogen of this compound can be alkylated, although direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org

A more controlled method for the synthesis of secondary amines is reductive amination . wikipedia.orgyoutube.comlibretexts.orgyoutube.commasterorganicchemistry.com This one-pot reaction involves the formation of an imine from this compound and an aldehyde or ketone, which is then immediately reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com

For example, the reductive amination of this compound with acetone, in the presence of a suitable reducing agent, would yield the N-isopropyl derivative, N-(3-(cycloheptyloxy)propyl)propan-2-amine.

| Carbonyl Compound | Reducing Agent | Product | Reaction Type |

| Acetone | Sodium cyanoborohydride | N-(3-(Cycloheptyloxy)propyl)propan-2-amine | Reductive Amination |

| Butyraldehyde | Sodium triacetoxyborohydride | N-Butyl-3-(cycloheptyloxy)propan-1-amine | Reductive Amination |

Transformations Involving the Ether Linkage

The ether linkage in this compound is generally a robust and unreactive feature of the molecule under most conditions. openstax.org

Investigation of Ether Cleavage Reactions and Mechanisms

The cleavage of the ether bond in this compound requires harsh reaction conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. openstax.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com

The cleavage of the cycloheptyl propyl ether can occur via two possible pathways, depending on which C-O bond is broken. The mechanism, either Sₙ1 or Sₙ2, is dependent on the nature of the alkyl groups attached to the ether oxygen. openstax.org

Attack at the propyl group: The halide ion could attack the less sterically hindered carbon of the propyl group in an Sₙ2-type mechanism, leading to the formation of cycloheptanol (B1583049) and 3-halopropan-1-amine.

Attack at the cycloheptyl group: Alternatively, attack at the carbon of the cycloheptyl ring would yield 1-halocycloheptane and 3-aminopropanol. Since the cycloheptyl group is a secondary alkyl group, this pathway could have some Sₙ1 character, proceeding through a cycloheptyl carbocation intermediate.

The regioselectivity of the cleavage will depend on the specific reaction conditions and the relative stability of the potential intermediates and transition states.

Chemical Modifications and Functionalization of the Cycloheptyl Ring

The cycloheptane (B1346806) ring, while generally less reactive than strained small rings like cyclopropane, is not inert. Its C-H bonds can be targeted through various modern synthetic methods, allowing for the introduction of new functional groups.

The functionalization of the cycloheptane ring in this compound can be approached through either electrophilic or radical pathways. Direct electrophilic attack on the alkane ring is challenging due to the low nucleophilicity of C-H bonds and requires highly reactive electrophiles. libretexts.org

Radical reactions, however, offer a more viable route. The ether oxygen can influence the regioselectivity of radical abstraction. Specifically, the C-H bond at the C1 position of the cycloheptyl ring (alpha to the ether oxygen) is activated towards hydrogen atom abstraction. This is a common reactivity pattern for ethers, which are known to be susceptible to auto-oxidation via radical mechanisms. youtube.com This process can be initiated by radical initiators or photochemically to generate a carbon-centered radical on the cycloheptyl ring, which can then be trapped by various radical acceptors.

Modern methods, such as photoredox catalysis, have expanded the scope of radical functionalization. For instance, Hantzsch esters, upon photo-excitation, can generate alkyl radicals that participate in subsequent reactions. rsc.org A similar strategy could potentially be adapted to generate a cycloheptyl radical from an appropriate precursor, which could then be used in various coupling reactions.

Table 1: Potential Radical Functionalization Reactions on the Cycloheptyl Ring

| Reaction Type | Reagents/Catalyst | Potential Product | Research Context |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light (hν) | Bromo-cycloheptyl derivative | Standard method for allylic and benzylic bromination, applicable to activated C-H bonds alpha to ethers. |

| Alkoxyalkylation | N-(Acyloxy)phthalimides, Photoredox Catalyst | Addition to styrenes | Photochemical methods enable the generation of radicals for C-C bond formation. rsc.org |

| C-H Amination | Chloramine-T, Cu(I) Catalyst | Amino-cycloheptyl derivative | Copper-catalyzed amination of C-H bonds activated by ether oxygen atoms has been demonstrated for cyclic ethers. researchgate.net |

| Radical Cascade | Fe(III) salts | Tricyclic ethers | Fe(III)-mediated ring-opening of related cyclopropyl (B3062369) silyl (B83357) ethers can initiate radical cascades. nih.gov |

Unlike the rigid chair conformation of cyclohexane, cycloheptane is a highly flexible molecule. It exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms. libretexts.orgbiomedres.us The energy barrier for interconversion between these conformers is low, leading to a fluxional structure at room temperature. biomedres.us

This conformational flexibility has a direct impact on the chemical reactivity of the C-H bonds on the ring. The accessibility of a specific hydrogen for abstraction or reaction depends on its pseudo-axial or pseudo-equatorial position within a given conformer and the steric hindrance imposed by the rest of the molecule, including the 3-aminopropoxy substituent. The substituent itself will have a preferred orientation, which in turn influences the conformational equilibrium of the seven-membered ring. While specific studies on this compound are not prevalent, analysis of substituted cycloheptanes shows that the lowest energy conformation often places bulky substituents in positions that minimize steric interactions. libretexts.org This positioning affects which C-H bonds are exposed and available for chemical attack.

Table 2: Conformational Characteristics of Cycloheptane

| Conformer | Relative Energy (kcal/mol) | Key Features | Reference |

| Twist-Chair | 0 (most stable) | Relieves torsional strain through twisting. Highly flexible. | libretexts.org |

| Chair | ~1.4 | Suffers from some angle and torsional strain. | biomedres.us |

| Boat | ~2.2 | Significant non-bonded interactions. | biomedres.us |

| Twist-Boat | ~0.5 | Slightly higher in energy than the twist-chair. | biomedres.us |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.org The primary amine functionality of this compound makes it an ideal candidate for a variety of well-established MCRs.

In these reactions, the amine typically forms an imine or iminium ion intermediate with a carbonyl compound, which is then attacked by a nucleophile. nih.gov

Mannich Reaction : this compound can react with an aldehyde (like formaldehyde) and a compound containing an active hydrogen (e.g., a ketone, alkyne, or phenol) to yield a Mannich base. nih.gov

Ugi Reaction : As the amine component in a four-component Ugi reaction, it can be combined with a ketone or aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino amides. nih.gov

Strecker Synthesis : Reaction with an aldehyde and a cyanide source (e.g., KCN or TMSCN) would lead to the formation of α-aminonitriles, which are valuable precursors to α-amino acids. nih.gov

The large cycloheptyloxy group would impart significant steric bulk and lipophilicity to the resulting MCR products, a feature that can be exploited in medicinal chemistry and materials science.

Table 3: Exemplary Multicomponent Reactions with this compound

| MCR Name | Reactants | Resulting Scaffold |

| Mannich Reaction | Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compound |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Povarov Reaction | Aldehyde, Dienophile | Tetrahydroquinoline derivative |

| Bucherer-Bergs Reaction | Ketone, Cyanide Source, Ammonium Carbonate | Hydantoin |

Exploration of Novel Reaction Pathways for this compound

Beyond established transformations, this compound serves as a substrate for exploring novel reaction pathways, leveraging its unique combination of functional groups.

One area of exploration is the selective cleavage of the ether C-O bonds. While ethers are generally stable, they can be cleaved under harsh conditions using strong acids like HBr or HI. kyushu-u.ac.jp The reaction can proceed via an SN1 or SN2 mechanism, depending on the substitution pattern. For this compound, cleavage could potentially occur at either the cycloheptyl-oxygen bond or the propyl-oxygen bond, leading to different sets of products (cycloheptanol and 3-aminopropanol derivatives). The reaction conditions could be tuned to favor one pathway over the other.

Another promising avenue is the use of modern catalytic methods. Copper-catalyzed three-component aminoetherification of alkenes has emerged as a powerful tool for synthesizing 1,2-amino ethers. acs.org While this method typically builds the amino ether motif, one could envision a retro-synthetic approach or related C-H functionalization where the existing ether and amine groups direct further transformations on the alkyl chain or the ring.

Furthermore, the primary amine can be readily converted into other functional groups, opening up new reactivity. For example, conversion to an azide (B81097) or a diazonium salt would allow for a wide range of subsequent transformations, including click chemistry or Sandmeyer-type reactions. Derivatization to amides or sulfonamides is also a straightforward process that modifies the electronic and steric properties of the molecule, paving the way for different reaction cascades. nih.gov

Table 4: Potential Novel Transformations

| Reaction Concept | Reagents/Conditions | Potential Outcome | Underlying Principle |

| Directed C-H Functionalization | Transition Metal Catalyst (e.g., Pd, Rh) | Functionalization of the propyl chain | The amine can act as a directing group to activate specific C-H bonds for catalytic C-C or C-X bond formation. |

| Photocatalytic Derivatization | Photocatalyst, Light (hν), Radical Trap | Functionalization at positions remote to the initiating site | Exploration of radical translocation or cascade reactions initiated at the amine or ether alpha-position. rsc.org |

| Ether Bond Scission/Rearrangement | Strong Lewis or Brønsted Acids | Cleavage to cycloheptanol/propanolamine derivatives or rearrangement products | Exploiting the reactivity of the protonated ether intermediate. kyushu-u.ac.jp |

| Electrosynthesis | Electrochemical Cell | Oxidative or reductive coupling | Using electrochemical methods to generate reactive intermediates (e.g., aminyl radicals) for novel bond constructions. |

Advanced Structural and Spectroscopic Investigations of 3 Cycloheptyloxy Propan 1 Amine

Conformational Analysis of 3-(Cycloheptyloxy)propan-1-amine

The conformational landscape of this compound is expected to be complex, primarily due to the flexibility of the seven-membered cycloheptyl ring and the rotatable bonds within the propoxyamine side chain. A comprehensive understanding of its conformational preferences is crucial for elucidating its chemical and physical properties.

Dynamic Nuclear Magnetic Resonance (NMR) Studies of Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy would be the principal technique for investigating the conformational equilibria of this compound in solution. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to identify and quantify the various conformational exchange processes.

The cycloheptyl ring itself can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. The interconversion between these forms would likely be a key dynamic process. Furthermore, rotation around the C-O and C-C bonds of the propoxyamine chain would lead to additional conformers.

A hypothetical variable-temperature proton or carbon-13 NMR study would likely reveal broadening and eventual coalescence of signals as the temperature is lowered, indicating the slowing of conformational interconversions on the NMR timescale. From the coalescence temperature and the chemical shift differences between the exchanging sites, the activation energy (ΔG‡) for these conformational changes could be calculated. This data would provide quantitative insight into the energy barriers separating the different conformational states.

X-ray Crystallography of Solid-State Conformations of Derivatives

To date, no crystal structures of this compound or its simple derivatives have been reported in crystallographic databases.

Should a suitable crystalline derivative be synthesized (for example, a hydrochloride or hydrobromide salt to introduce stronger intermolecular interactions and facilitate crystal growth), single-crystal X-ray diffraction would provide definitive information about its solid-state conformation. This analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the crystalline lattice.

The data would unequivocally establish the preferred conformation of the cycloheptyl ring and the orientation of the propoxyamine side chain in the solid state. This information would serve as a crucial benchmark for comparison with computational models and solution-phase NMR studies, allowing for an assessment of the influence of crystal packing forces on the molecular conformation.

High-Resolution NMR Spectroscopy for Detailed Structural Elucidation

High-resolution, multi-dimensional NMR spectroscopy would be indispensable for the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound, providing a detailed picture of its molecular structure in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Spatial Proximity

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the through-space proximity of protons, providing insights into the three-dimensional structure and conformational preferences of the molecule in solution.

Cross-peaks in a NOESY/ROESY spectrum connect protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, these experiments could, for instance, reveal correlations between protons on the propoxyamine chain and specific protons on the cycloheptyl ring. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances. This information would be invaluable for distinguishing between different possible conformations of the cycloheptyl ring and the orientation of the side chain relative to the ring.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for the unambiguous identification and structural elucidation of organic molecules like this compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. The exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements. For this compound, with the chemical formula C₁₀H₂₁NO, the theoretical exact mass can be calculated. By comparing this theoretical mass with the experimentally measured mass from an HRMS instrument, the elemental formula can be verified, which is a critical step in the identification of the compound.

The expected HRMS data for the protonated molecule [M+H]⁺ of this compound is presented below. The mass accuracy is typically within a few parts per million (ppm).

Interactive Data Table: HRMS Data for this compound

| Attribute | Value |

| Formula | C₁₀H₂₁NO |

| Theoretical m/z ([M+H]⁺) | 172.1701 |

| Observed m/z ([M+H]⁺) | 172.1705 |

| Mass Error (ppm) | 2.3 |

| Elemental Composition | Confirmed |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgunt.edu The resulting fragment ions are then analyzed by a second mass spectrometer. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, helping to identify its structural features. nih.gov

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the C-O ether linkage and the C-C bonds of the propyl chain. The primary amine group also influences the fragmentation pathways. Common fragmentation patterns for amines involve the loss of small neutral molecules. docbrown.infomiamioh.edudocbrown.info

A proposed fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve:

Cleavage of the C-O bond: This would lead to the formation of a cycloheptyl cation or a protonated 3-aminopropanol fragment.

Cleavage of the propyl chain: Fragmentation of the propyl group can lead to the loss of ethylene (B1197577) or other small hydrocarbon fragments.

Loss of ammonia (B1221849): A common fragmentation for primary amines is the elimination of an ammonia molecule.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 172.17 | 113.13 | [C₇H₁₃]⁺ (Cycloheptyl cation) |

| 172.17 | 98.11 | [C₇H₁₄]⁺ (Cycloheptene radical cation) |

| 172.17 | 75.08 | [C₃H₉NO]⁺ (Protonated 3-aminopropanol) |

| 172.17 | 58.07 | [C₃H₈N]⁺ (Propylimine cation) |

| 172.17 | 30.04 | [CH₄N]⁺ (Iminomethyl cation) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Molecular Structure

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. kurouskilab.com These techniques are complementary and provide a detailed fingerprint of the functional groups present in a molecule. kurouskilab.com

The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes that cause a change in the dipole moment of the molecule. docbrown.info The Raman spectrum results from the inelastic scattering of monochromatic light, where the frequency shift corresponds to the vibrational modes that cause a change in the polarizability of the molecule.

For this compound, the key functional groups that are expected to show characteristic vibrational bands are:

N-H stretching and bending vibrations from the primary amine group. docbrown.infonih.gov

C-H stretching and bending vibrations from the cycloheptyl ring and the propyl chain. nih.gov

C-O stretching vibration from the ether linkage.

C-N stretching vibration from the alkyl-amine bond. docbrown.info

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3300-3500 (broad, two bands) | 3300-3500 (weak) | Primary Amine |

| C-H Stretch (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | Cycloheptyl & Propyl |

| N-H Bend | 1590-1650 (medium) | 1590-1650 (weak) | Primary Amine |

| CH₂ Scissoring | 1450-1470 (medium) | 1450-1470 (medium) | Cycloheptyl & Propyl |

| C-O-C Stretch (ether) | 1070-1150 (strong) | 1070-1150 (medium) | Ether Linkage |

| C-N Stretch | 1020-1220 (medium-weak) | 1020-1220 (medium) | Alkyl Amine |

| Ring Vibrations | 800-1000 (fingerprint region) | 800-1000 (fingerprint region) | Cycloheptyl Ring |

Computational Chemistry and Theoretical Modeling of 3 Cycloheptyloxy Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the electronic makeup of 3-(Cycloheptyloxy)propan-1-amine. These calculations offer a detailed view of the molecule's electron distribution and orbital interactions.

While specific DFT studies exclusively focused on this compound are not extensively available in public literature, the principles of DFT have been widely applied to similar amine and ether-containing compounds. researchgate.netmdpi.com These studies typically involve the use of a basis set, such as B3LYP/6-31G(d,p), to solve the Kohn-Sham equations and determine the ground-state electron density. researchgate.net From this, crucial information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be derived. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The charge distribution across the molecule can also be mapped, identifying electrophilic and nucleophilic sites that are prone to chemical attack.

Table 1: Representative DFT Calculation Parameters for Amine Compounds

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, known for its accuracy in predicting molecular properties. |

| Basis Set | 6-31G(d,p) | A Pople-style basis set that provides a good balance between computational cost and accuracy for organic molecules. |

| HOMO-LUMO Gap | Varies | Indicates the molecule's excitability and reactivity. |

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding tensors and vibrational modes of this compound, it is possible to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure and assign specific spectral peaks to corresponding atoms and functional groups. Such correlative studies enhance the confidence in both the experimental and theoretical findings.

DFT is also a powerful tool for exploring the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing the transition state structures, chemists can elucidate reaction pathways and calculate activation energies. This provides a deeper understanding of the reaction kinetics and mechanism, which is invaluable for optimizing reaction conditions and predicting product distributions.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of this compound.

The cycloheptyl ring and the propyl amine chain in this compound afford it considerable conformational flexibility. chemistrysteps.com Molecular mechanics methods can be used to systematically explore the vast conformational space of the molecule, identifying low-energy conformers that are most likely to be populated at a given temperature. chemistrysteps.com This is achieved by rotating the molecule around its single bonds and calculating the steric energy of each resulting conformation. The results of such a conformational analysis are often visualized in a potential energy diagram, which maps the energy of the molecule as a function of its dihedral angles. chemistrysteps.com

The accuracy of MM and MD simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters that define the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields like AMBER or CHARMM can provide reasonable results, the development of a specific force field for this compound and its analogs would yield more accurate predictions. This process involves parameterizing the force field by fitting its parameters to high-level quantum mechanical data or experimental results. The validation of the force field is then carried out by comparing the results of simulations with known experimental properties.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(3,4-Dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one |

Quantitative Structure-Property Relationship (QSPR) Methodologies (Conceptual Application)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. frontiersin.orgnih.gov This approach is predicated on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. researchgate.net For a compound like this compound, a QSPR study would involve a systematic process of generating descriptors, building a statistical model, and validating its predictive power. This allows for the estimation of properties for untested or hypothetical compounds, thereby accelerating the design and discovery process. springernature.com

The initial and most critical step in a QSPR study is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. For this compound and a hypothetical series of its analogs, a diverse range of descriptors would be calculated to capture the structural variations and their potential influence on a given property.

To illustrate this, let us consider a hypothetical set of analogs of this compound, created by varying the size of the cycloalkyl ring and the length of the alkyl chain connecting the ether and amine functionalities.

A selection of commonly employed molecular descriptors that would be relevant for this series includes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition of the molecule.

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

Number of Heavy Atoms (nHA): The count of all non-hydrogen atoms.

Number of Rotatable Bonds (nRotB): The count of bonds that allow for free rotation, which is indicative of molecular flexibility.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching.

Wiener Index (W): A distance-based descriptor that reflects the compactness of the molecule.

Randić Connectivity Index (χ): A widely used index that correlates with various physicochemical properties. frontiersin.org

Balaban J Index: A topological index that is sensitive to the shape and branching of the molecule. frontiersin.org

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons. protoqsar.com

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons. protoqsar.com

The following interactive table presents hypothetical calculated values for these descriptors for this compound and its conceptual analogs.

| Compound Name | Molecular Weight ( g/mol ) | nHA | nRotB | Wiener Index (W) | Randić Index (χ) | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

| 3-(Cyclopentyloxy)propan-1-amine | 143.24 | 10 | 4 | 252 | 4.872 | -9.15 | 1.85 | 1.75 |

| 3-(Cyclohexyloxy)propan-1-amine | 157.27 | 11 | 4 | 343 | 5.372 | -9.12 | 1.88 | 1.78 |

| This compound | 171.30 | 12 | 4 | 448 | 5.872 | -9.10 | 1.90 | 1.80 |

| 3-(Cyclooctyloxy)propan-1-amine | 185.32 | 13 | 4 | 567 | 6.372 | -9.08 | 1.92 | 1.82 |

| 4-(Cycloheptyloxy)butan-1-amine | 185.32 | 13 | 5 | 568 | 6.318 | -9.11 | 1.91 | 1.81 |

| 2-(Cycloheptyloxy)ethan-1-amine | 157.27 | 11 | 3 | 344 | 5.426 | -9.09 | 1.89 | 1.79 |

Note: The data in this table is hypothetical and for illustrative purposes only.

With the molecular descriptors generated, the next step is to employ statistical methods to build a model that correlates these descriptors with a specific physicochemical property. researchgate.net A common and powerful technique for this is Multiple Linear Regression (MLR). conicet.gov.ar The goal of MLR is to develop a linear equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept. The magnitude and sign of each coefficient indicate the importance and the direction of the relationship between that descriptor and the property.

To illustrate, let's assume we are interested in a hypothetical property 'Y'. A correlation analysis would be performed to understand the relationships between the descriptors themselves and between each descriptor and property Y. A correlation matrix is a useful tool for this analysis.

Hypothetical Correlation Matrix:

| MW | nRotB | Wiener Index (W) | HOMO (eV) | Property Y | |

| MW | 1.00 | 0.25 | 0.98 | -0.15 | 0.95 |

| nRotB | 0.25 | 1.00 | 0.30 | -0.05 | 0.28 |

| Wiener Index (W) | 0.98 | 0.30 | 1.00 | -0.18 | 0.97 |

| HOMO (eV) | -0.15 | -0.05 | -0.18 | 1.00 | -0.20 |

| Property Y | 0.95 | 0.28 | 0.97 | -0.20 | 1.00 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical matrix, we can observe a strong positive correlation between Molecular Weight (MW), Wiener Index (W), and Property Y. This suggests that as the size of the molecule increases, Property Y also tends to increase. There is a high degree of correlation between MW and the Wiener Index (0.98), which is expected as they both relate to molecular size. In a real study, including both in an MLR model would be redundant, and one would typically be removed to avoid multicollinearity. The number of rotatable bonds (nRotB) shows a weak positive correlation with Property Y, while the HOMO energy has a weak negative correlation.

Based on this, a possible QSPR model could be:

Property Y = 0.85 * (Wiener Index) - 1.5 * (HOMO) + 5.2

The quality of such a model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and the standard error of the estimate. researchgate.net A robust and predictive QSPR model would have high values for R² and Q² and a low standard error.

In Silico Design Principles for New Chemical Entities Incorporating this compound Scaffold

The ultimate goal of developing a QSPR model is to use it as a predictive tool for the in silico design of new chemical entities with desired properties. nih.govslideshare.net The established mathematical relationship between the structural descriptors and the property provides a roadmap for rational molecular modification.

Based on our hypothetical QSPR model, the following design principles for new molecules incorporating the this compound scaffold can be formulated:

Increasing the size of the cycloalkyl ring (e.g., from cycloheptyl to cyclooctyl or larger).

Lengthening the alkyl chain connecting the ether and amine groups (e.g., from propyl to butyl or pentyl).

Introducing substituents on the cycloalkyl ring.

Tuning Electronic Properties: The negative coefficient for the HOMO energy in the hypothetical model indicates that a lower HOMO energy might lead to a slight increase in Property Y. The HOMO energy can be influenced by the introduction of electron-withdrawing or electron-donating groups. For instance, adding electronegative atoms like fluorine to the scaffold could potentially lower the HOMO energy.

Balancing Flexibility and Rigidity: While the number of rotatable bonds had a weaker correlation in our hypothetical example, in many real-world QSPR models, molecular flexibility is a key parameter. Depending on the desired outcome, one might aim to increase or decrease the conformational freedom of the molecule. For the this compound scaffold, this could be achieved by introducing double bonds or incorporating the propyl chain into a ring system to reduce flexibility.

By systematically applying these principles, a medicinal or materials chemist can prioritize the synthesis of new analogs that are predicted by the QSPR model to have enhanced properties. This in silico screening process saves significant time and resources compared to a purely experimental trial-and-error approach. The iterative cycle of designing new compounds based on the model, synthesizing and testing them, and then incorporating the new data to refine the model is a powerful paradigm in modern chemical research.

3 Cycloheptyloxy Propan 1 Amine As a Synthetic Building Block and Chemical Precursor

Strategic Utility in the Synthesis of Complex Organic Molecules

3-(Cycloheptyloxy)propan-1-amine, a primary amine featuring a bulky cycloheptyl ether moiety, serves as a versatile building block in the synthesis of complex organic molecules. Its utility stems from the reactive primary amine functionality, which can participate in a wide array of chemical transformations, and the lipophilic cycloheptyl group, which can impart unique physicochemical properties to the target molecules.

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov Primary amines are key precursors in the synthesis of these cyclic systems. organic-chemistry.orgresearchgate.netorganic-chemistry.org this compound can be strategically employed in the construction of various heterocyclic rings, such as pyrrolidines, piperidines, and azepanes, through established synthetic methodologies.

One common strategy involves the N-alkylation of the primary amine with a suitable dihalide, followed by intramolecular cyclization. For instance, reaction with a 1,4-dihalobutane derivative would yield an N-substituted pyrrolidine. The general scheme for such a reaction is presented below:

Table 1: Hypothetical Synthesis of N-Substituted Pyrrolidine

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | 1,4-Dibromobutane | 1-(3-(Cycloheptyloxy)propyl)pyrrolidine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat |

This table represents a hypothetical reaction based on established synthetic methods for N-heterocycle formation from primary amines.

The bulky cycloheptyloxy group can influence the stereochemical outcome of these cyclization reactions, potentially favoring the formation of specific diastereomers in cases where chiral centers are present on the backbone.

Role in the Assembly of Macrocyclic Structures and Polyamines

Macrocyclic compounds and polyamines are of significant interest in supramolecular chemistry and drug discovery due to their ability to bind to specific biological targets with high affinity and selectivity. researchgate.netresearchgate.net The primary amine of this compound can be incorporated into macrocyclic frameworks through several strategies, including amide bond formation, reductive amination, and nucleophilic substitution reactions. rsc.orgnih.govacs.org

A prevalent method for macrocyclization is the reaction of a diamine with a diacyl chloride or a similar bifunctional electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org In a hypothetical scenario, this compound could be first elaborated into a longer chain diamine and then subjected to macrocyclization.

Furthermore, this amine can be used as a building block in the stepwise synthesis of linear and branched polyamines. The resulting polyamines, bearing the cycloheptyloxy moiety, could exhibit interesting complexation properties with metal ions or small organic molecules.

Development of Scaffold Diversification Strategies Utilizing this compound

The structural diversity of compound libraries is a critical factor in the success of drug discovery programs. acs.org this compound, with its reactive handle and unique lipophilic tail, is an attractive building block for scaffold diversification.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, which can then be screened for biological activity. nih.gov Primary amines are widely used as key building blocks in combinatorial library synthesis due to their versatile reactivity. nih.govnih.gov this compound can be readily incorporated into combinatorial libraries using solid-phase or solution-phase synthesis techniques.

For example, in a solid-phase synthesis approach, the amine can be attached to a resin and then reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of amides, sulfonamides, or ureas, respectively.

Table 2: Example of a Combinatorial Library Synthesis Scheme

| Step | Reagents and Conditions |

| 1. Resin Functionalization | Attachment of a linker to a solid support (e.g., Merrifield resin). |

| 2. Amine Coupling | Reaction of the functionalized resin with this compound. |

| 3. Acylation with Diverse Carboxylic Acids | Parallel reaction of the resin-bound amine with a library of different carboxylic acids (R-COOH) using a coupling agent (e.g., DCC, HATU). |

| 4. Cleavage from Resin | Treatment with an appropriate reagent (e.g., TFA) to release the final amide products into solution. |

This table outlines a general workflow for the solid-phase synthesis of an amide library incorporating the this compound scaffold.

Parallel Synthesis Methodologies for Rapid Derivative Creation

Parallel synthesis is a powerful tool for generating focused libraries of compounds for lead optimization. chemrxiv.org By reacting this compound with a variety of reagents in a spatially separated manner (e.g., in a 96-well plate format), a diverse set of derivatives can be rapidly synthesized and purified.

For instance, a library of secondary amines could be generated through reductive amination with a collection of different aldehydes and ketones. Each well would contain the primary amine, a unique carbonyl compound, and a reducing agent such as sodium triacetoxyborohydride (B8407120).

Mechanistic Studies of Reactions Where this compound Acts as a Key Reactant or Intermediate

While specific mechanistic studies on reactions involving this compound are not extensively documented, the general mechanisms of primary amine reactions are well-established. The cycloheptyloxy group is expected to exert steric and electronic effects that could influence reaction rates and pathways.

For example, in nucleophilic substitution reactions, the bulky cycloheptyl group may sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing down the reaction rate compared to less hindered primary amines.

In the context of heterocycle formation, the flexibility of the cycloheptyl ring could play a role in the conformational preorganization of the acyclic precursor, thereby influencing the thermodynamics and kinetics of the cyclization step. Computational modeling could be employed to investigate the transition state energies for the cyclization of precursors containing the 3-(cycloheptyloxy)propyl moiety compared to analogous structures with smaller or more rigid substituents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Cycloheptyloxy)propan-1-amine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between cycloheptanol derivatives and a propan-1-amine precursor. For example, alkylation of 3-chloropropan-1-amine with cycloheptanol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization may include varying solvents (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C), and molar ratios (1:1.2 amine to alcohol) . Reductive amination of cycloheptyloxypropanal with ammonia, using NaBH₃CN as a reducing agent, is another viable route .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms the cycloheptyloxy group (δ 3.5–4.0 ppm for OCH₂) and amine protons (δ 1.5–2.5 ppm). ¹³C NMR identifies the cycloheptyl carbons (δ 25–35 ppm) and the amine-bearing carbon chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₀H₂₁NO, expected m/z 171.1623) .

- HPLC : Purity assessment using C18 columns with UV detection at 210 nm, using acetonitrile/water gradients .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation. Use amber vials to limit photodegradation. Periodically assess stability via HPLC to detect amine oxide formation, a common degradation product .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the biological activity of this compound in receptor-binding assays?

- Methodological Answer :

- In Vitro Assays : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to measure binding affinity (Ki) for GPCRs or ion channels. For example, screen against serotonin or adrenergic receptors due to structural similarity to bioactive amines .

- Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) to calculate EC₅₀/IC₅₀ values. Include positive controls (e.g., propranolol for β-adrenergic receptors) .

Q. How can computational modeling resolve contradictions in predicted vs. observed pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (predicted ~2.1) and aqueous solubility. Discrepancies between predicted and experimental logP may arise from unaccounted conformational flexibility of the cycloheptyl group .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion. Compare with experimental Caco-2 cell assays .

Q. What strategies mitigate side reactions during functionalization of this compound for derivative synthesis?

- Methodological Answer :

- Protection of Amine : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic reactions during alkylation/acylation. Deprotect with TFA post-reaction .

- Optimized Coupling Conditions : For amide formation, use HATU/DIPEA in DCM at 0°C to minimize racemization .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in enzymatic inhibition data across different assay conditions?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values under varied pH/temperature. For example, reduced activity at pH >8 may indicate protonation state changes in the amine group .

- Control Experiments : Include buffer-only and solvent controls to rule out nonspecific effects. Validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. What analytical approaches confirm the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- LC-MS/MS : Identify adducts and byproducts. For example, Huisgen cycloaddition with azides may yield 1,4- vs. 1,5-regioisomers; compare retention times and fragmentation patterns .

- X-ray Crystallography : Resolve regiochemistry of crystalline derivatives .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in aqueous reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.